molecular formula C8H9BrN2O B3104549 (Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide CAS No. 148672-58-6

(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide

Cat. No.: B3104549
CAS No.: 148672-58-6
M. Wt: 229.07 g/mol
InChI Key: XKPOUOKZSHJZJV-UHFFFAOYSA-N
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Description

(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide is a substituted benzene derivative featuring a bromo group at position 4, a methyl group at position 3, and a carboximidamide moiety at position 1 in the Z configuration. The carboximidamide group includes an N'-hydroxy substituent, contributing to its polar character. The molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.08 g/mol (calculated).

Properties

IUPAC Name

4-bromo-N'-hydroxy-3-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPOUOKZSHJZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide typically involves the bromination of 3-methylbenzene followed by the introduction of the carboximidamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or acetonitrile. The hydroxy group is introduced through a hydroxylation reaction using reagents like hydroxylamine or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromine atom and hydroxy group make it suitable for labeling and tracking in biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the carboximidamide group is particularly significant in drug design .

Industry

In the industrial sector, (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-4-bromo-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group facilitate binding to active sites, while the carboximidamide group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide Br (4), CH₃ (3) C₈H₉BrN₂O 229.08 Methyl (electron-donating), Z-configuration
(Z)-3-bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide Br (3), OCH₃ (4) C₈H₉BrN₂O₂ 245.07 Methoxy (polar, electron-withdrawing)
(E)-4-chloro-N'-hydroxy-3-methylbenzene-1-carboximidamide Cl (4), CH₃ (3) C₈H₉ClN₂O 184.62 Chloro (less bulky than Br), E-configuration

Key Observations :

  • Positional Isomerism : The bromo and methyl/methoxy groups occupy adjacent positions (3 and 4) in both compounds, but their electronic and steric effects differ. The target compound’s methyl group (electron-donating) at position 3 contrasts with the methoxy group (electron-withdrawing) in the analog from .
  • Configuration (Z vs. E) : The Z-configuration in the target compound may influence hydrogen-bonding capacity and crystal packing compared to E-isomers .

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups :
    • The methyl group in the target compound donates electrons via hyperconjugation, activating the benzene ring toward electrophilic substitution at the ortho/para positions.
    • In contrast, the methoxy group in the analog () withdraws electrons via resonance, directing electrophiles to meta positions .
  • Bromo vs. Methoxy : Bromo’s inductive electron-withdrawing effect may stabilize negative charges in intermediates, whereas methoxy’s resonance effects dominate its reactivity.

Predicted Physical Properties

Property Target Compound (Z)-3-bromo-4-methoxy Analog (E)-4-chloro-3-methyl Analog
Polarity Moderate (due to N'-OH) High (OCH₃ increases polarity) Moderate
Solubility (aq.) Low (nonpolar CH₃ dominates) Moderate (polar OCH₃ enhances) Low
Thermal Stability High (Z-configuration) Moderate (OCH₃ may destabilize) High (E-configuration)

Computational Insights

Density functional theory (DFT) studies (as in ) predict that exact-exchange terms in exchange-correlation functionals improve thermochemical accuracy for such compounds. For example, the target compound’s enthalpy of formation may be calculated with an average error of <3 kcal/mol using hybrid functionals .

Crystallographic Considerations

The SHELX software suite () is widely used for resolving Z/E configurations and hydrogen-bonding networks in carboximidamide derivatives. The target compound’s Z-configuration could be confirmed via single-crystal X-ray diffraction, with SHELXL refining anisotropic displacement parameters .

Biological Activity

(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Chemical Formula: C7H7BrN2O
  • Molecular Weight: 215.05 g/mol
  • CAS Number: 9581551

The presence of the bromine atom and the hydroxyl group on the benzene ring contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and influence various signaling pathways, leading to its effects on cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it effectively inhibits the proliferation of several cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)0.14
A549 (Lung Cancer)0.16
HT-29 (Colon Cancer)0.17

The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the S phase .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antibacterial agent.

Study 2: Anticancer Potential

A recent study assessed the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 0.14 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide
Reactant of Route 2
(Z)-4-bromo-N'-hydroxy-3-methylbenzene-1-carboximidamide

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